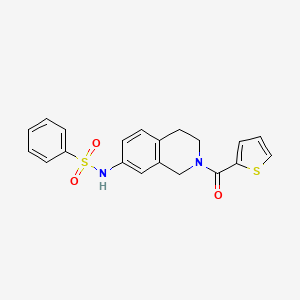

N-(1-乙基-2-氧代吲哚啉-5-基)丁烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide” is a derivative of isatin-based Schiff bases . These derivatives have been synthesized by the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . They have been used in biological studies, including antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities .

Synthesis Analysis

The synthesis of these derivatives involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives was proved by physical and spectral analysis .Molecular Structure Analysis

The molecular structure of these derivatives was confirmed by physical and spectral analysis . The quantum chemical calculations, including HOMO, LUMO, and energy band gap were determined .Chemical Reactions Analysis

These derivatives have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‑3, and lung cancer NCI‑H23 . Especially, six compounds exhibited cytotoxicity equal or superior to positive control PAC‑1, the first procaspase‑3 activating compound .Physical And Chemical Properties Analysis

The physical and chemical properties of these derivatives were determined by quantum chemical calculations, including HOMO, LUMO, and energy band gap .科学研究应用

抗菌应用N-(1-乙基-2-氧代吲哚啉-5-基)丁烷-1-磺酰胺衍生物因其抗菌特性而受到探索。Fadda、El-Mekawy 和 AbdelAal (2016) 合成了具有潜在生物活性的新型 N-磺酸盐,包括抗菌和抗真菌活性。在合成的化合物中,一种相关的磺酸盐对革兰氏阳性菌和革兰氏阴性菌以及测试的真菌表现出高活性 (Fadda、El-Mekawy 和 AbdelAal,2016 年)。

药物代谢研究该化合物被用于药物代谢研究中,特别是在使用放线红霉菌制备双芳基双磺酰胺 AMPA 受体增强剂的哺乳动物代谢物中。Zmijewski 等人 (2006) 的这项研究强调了基于微生物的生物催化系统在产生 N-(1-乙基-2-氧代吲哚啉-5-基)丁烷-1-磺酰胺等化合物的哺乳动物代谢物中的效用 (Zmijewski 等人,2006 年)。

有机合成中的催化该化合物还在有机合成领域找到了应用。Goli-Jolodar、Shirini 和 Seddighi (2016) 介绍了一种新型纳米级 N-磺化布朗斯特酸性催化剂,该催化剂在无溶剂条件下通过 Hantzsch 凝结反应促进多氢喹啉衍生物合成的效率。这表明 N-(1-乙基-2-氧代吲哚啉-5-基)丁烷-1-磺酰胺衍生物在催化和有机合成中的潜力 (Goli-Jolodar、Shirini 和 Seddighi,2016 年)。

新型药物化合物的合成此外,该化合物已用于合成新的药物化合物。例如,Hussein (2018) 的研究涉及新型杂化磺酰胺氨基甲酸酯的创建,显示出抗菌活性的潜力,表明该化合物的多种药物应用 (Hussein,2018 年)。

抗抑郁药和认知增强剂的开发该化合物已因其在抗抑郁药和认知增强剂开发中的潜力而受到研究。Canale 等人 (2016) 发现 N-烷基化芳基磺酰胺(一种相关类别)可以作为有效的 5-HT7 受体拮抗剂,并在体内表现出抗抑郁样和促认知特性 (Canale 等人,2016 年)。

酶抑制剂的潜力此外,N-(1-乙基-2-氧代吲哚啉-5-基)丁烷-1-磺酰胺衍生物已被探索用于酶抑制。Akbaba 等人 (2014) 合成了源自茚满和四氢萘的磺酰胺,评估了它们对人碳酸酐酶同工酶的抑制作用,表明在酶抑制研究中具有潜在应用 (Akbaba 等人,2014 年)。

在绿色化学中的应用该化合物已用于绿色化学应用中。Danish 等人 (2020) 使用涉及磺酰胺配体的简单反应的绿色化学策略合成了一系列新的固体酯,证明了这些化合物的环保应用 (Danish 等人,2020 年)。

作用机制

Target of Action

N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to interact with many proteins involved in cellular apoptotic pathways, such as bim, bax, bcl-2, p53, rip, ded, apo2l, and xiap . These interactions suggest that indole derivatives may affect these pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

未来方向

属性

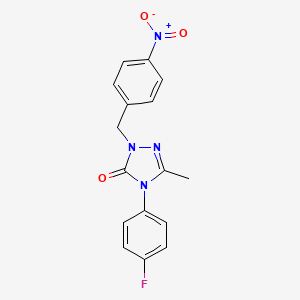

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-5-8-20(18,19)15-12-6-7-13-11(9-12)10-14(17)16(13)4-2/h6-7,9,15H,3-5,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOPYFRWUGXETM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2968001.png)

![tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2968003.png)

![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2968008.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2968009.png)

![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2968011.png)

![{[(2,5-Dichlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2968013.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2968014.png)

![7-(Trifluoromethyl)-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2968015.png)